molecular formula C9H11BF2O3 B1392837 (2,3-Difluoro-4-propoxyphenyl)boronic acid CAS No. 212837-49-5

(2,3-Difluoro-4-propoxyphenyl)boronic acid

Cat. No.: B1392837
CAS No.: 212837-49-5
M. Wt: 215.99 g/mol
InChI Key: CWSUICOAENAGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of the compound (2,3-Difluoro-4-propoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds between two organic groups .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organic group to the palladium catalyst . This is a key step in the Suzuki–Miyaura coupling reaction, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

The this compound plays a crucial role in the Suzuki–Miyaura coupling pathway . This pathway is widely used in organic synthesis for the formation of carbon-carbon bonds, which are fundamental in the structure of organic compounds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including complex natural products and pharmaceuticals .

Pharmacokinetics

Boronic acids are generally known for their stability and reactivity, which can influence their absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the bioavailability of the compound, affecting its efficacy in the Suzuki–Miyaura coupling reaction .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond in the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a new organic compound, which can have various molecular and cellular effects depending on its structure and properties .

Biochemical Analysis

Biochemical Properties

(2,3-Difluoro-4-propoxyphenyl)boronic acid plays a crucial role in various biochemical reactions, particularly in the field of organic synthesis. It is known to interact with enzymes and proteins involved in the formation of carbon-boron bonds. One of the primary interactions is with enzymes that facilitate Suzuki-Miyaura cross-coupling reactions, where this compound acts as a boron source . This interaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Cellular Effects

The effects of this compound on cellular processes are still under investigation. Preliminary studies suggest that it can influence cell signaling pathways and gene expression. For instance, this compound has been observed to modulate the activity of certain kinases and transcription factors, thereby affecting cellular metabolism and proliferation . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is known to inhibit certain enzymes by forming reversible covalent bonds with active site residues. This inhibition can lead to changes in enzyme activity and subsequent alterations in metabolic pathways . Additionally, this compound can activate other enzymes by stabilizing their active conformations, thereby enhancing their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged enzyme inhibition and changes in gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to cellular damage and organ dysfunction . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to boron metabolism. It interacts with enzymes such as boron transporters and boron-binding proteins, which facilitate its incorporation into cellular structures . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments . The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-4-propoxyphenyl)boronic acid typically involves the reaction of 2,3-difluoro-4-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions often include:

    Temperature: Room temperature to reflux conditions.

    Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.

    Reagents: Trimethyl borate and hydrochloric acid for hydrolysis.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or continuous flow reactors: To ensure efficient mixing and reaction control.

    Purification: Typically involves recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-4-propoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.

    Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF) are frequently used.

    Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols and Quinones: Formed through oxidation reactions.

Scientific Research Applications

(2,3-Difluoro-4-propoxyphenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

(2,3-Difluoro-4-propoxyphenyl)boronic acid can be compared with other boronic acids such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic and steric effects, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

(2,3-difluoro-4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O3/c1-2-5-15-7-4-3-6(10(13)14)8(11)9(7)12/h3-4,13-14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSUICOAENAGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCCC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678922
Record name (2,3-Difluoro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212837-49-5
Record name (2,3-Difluoro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-4-propoxyphenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Difluoro-4-propoxyphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2,3-Difluoro-4-propoxyphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2,3-Difluoro-4-propoxyphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(2,3-Difluoro-4-propoxyphenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(2,3-Difluoro-4-propoxyphenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2,3-Difluoro-4-propoxyphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.